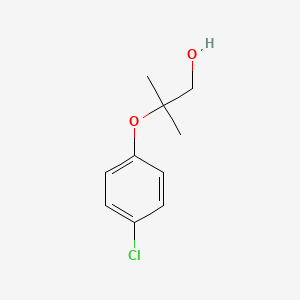
2-(4-Chlorophenoxy)-2-methylpropan-1-ol
Overview
Description
2-(4-Chlorophenoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is a chlorinated phenol derivative, which means it contains a phenol group (a benzene ring with a hydroxyl group) substituted with a chlorine atom and a methyl group
Mechanism of Action
Target of Action
It is structurally similar to clofibrate , a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis .
Mode of Action
Based on its structural similarity to clofibrate , it may also act by increasing the activity of lipoprotein lipase, leading to increased lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL .
Biochemical Pathways
Based on its similarity to clofibrate , it may affect lipid metabolism pathways, particularly those involving lipoproteins. The compound may promote the breakdown of triglycerides in lipoproteins, leading to changes in lipoprotein composition and potentially affecting downstream lipid metabolism processes .
Pharmacokinetics
Based on its structural similarity to clofibrate , it may be expected to have similar pharmacokinetic properties. Clofibrate is known to be well-absorbed and undergoes extensive metabolism in the liver .
Result of Action
Based on its similarity to clofibrate , it may lead to changes in lipoprotein composition, specifically a decrease in VLDL and an increase in HDL . This could potentially lead to a reduction in serum triglycerides and cholesterol, which are risk factors for cardiovascular disease .
Action Environment
It is known that many factors can influence the action of similar compounds, including individual genetic variations, diet, and other environmental exposures
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), are used in agriculture to control broadleaf weeds .
Cellular Effects
. Related compounds have been shown to disrupt cellular processes. For example, MCPA has been shown to disrupt the transportation tissue in dicotyledonous plants, interfering with plant growth and development .
Temporal Effects in Laboratory Settings
A study on a similar compound, 2-methyl-4-chlorophenoxy acetic acid (MCPA), showed that it was quickly adsorbed in an aqueous solution with an amino functionalized zirconium-based MOF named UiO-66-NH2 .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol in animal models .
Metabolic Pathways
Related compounds such as MCPA are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol typically involves the reaction of 4-chlorophenol with 2-methylpropan-1-ol in the presence of a base. One common method is to use sodium hydroxide (NaOH) as the base and carry out the reaction under reflux conditions. The reaction can be represented as follows:
4-Chlorophenol+2-Methylpropan-1-olNaOH, refluxthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products can include 2-(4-chlorophenoxy)-2-methylpropanal or 2-(4-chlorophenoxy)-2-methylpropanone.
Reduction: The major product is 2-(4-phenoxy)-2-methylpropan-1-ol.
Substitution: The products depend on the substituent introduced, such as 2-(4-aminophenoxy)-2-methylpropan-1-ol or 2-(4-thiophenoxy)-2-methylpropan-1-ol.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A herbicide used to control broadleaf weeds.
2-(4-Chlorophenoxy)-2-methylpropanoic acid: A compound with similar structural features but different functional groups.
4-Chlorophenol: A precursor in the synthesis of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAGJZPXZKSOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
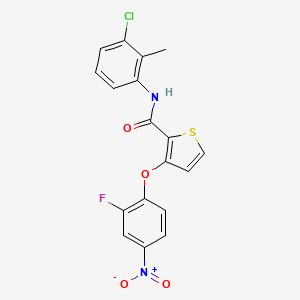
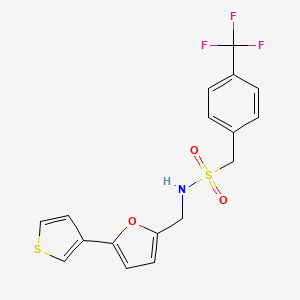
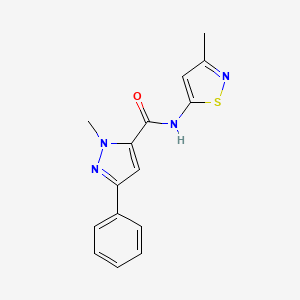
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2607455.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)
![2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide](/img/structure/B2607457.png)
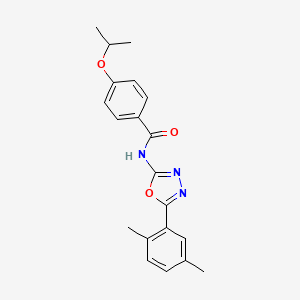
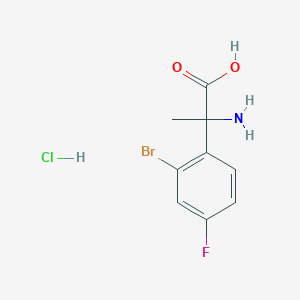
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2607464.png)
![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)

![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
